2-(2-methylbut-3-yn-2-yl)pyridine
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Overview
Description
2-(2-methylbut-3-yn-2-yl)pyridine is an organic compound with the molecular formula C10H11N It is a derivative of pyridine, featuring a 2-methylbut-3-yn-2-yl group attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylbut-3-yn-2-yl)pyridine typically involves the Sonogashira-Hagihara cross-coupling reaction. This reaction is a method to prepare substituted alkynes by copper-palladium catalysis. The process involves the coupling of (hetero)aromatic bromides with 2-methylbut-3-yn-2-ol under mild conditions, using catalytic amounts of Cu(I) salts to avoid explosive copper acetylides .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira-Hagihara cross-coupling reaction. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylbut-3-yn-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alkenes or alkanes.
Scientific Research Applications
2-(2-methylbut-3-yn-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.
Biology: This compound can serve as a ligand in coordination chemistry, forming complexes with metals that have potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2-methylbut-3-yn-2-yl)pyridine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity and properties. The molecular targets and pathways involved vary based on the metal and the specific complex formed.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylbut-3-yn-2-yl)benzene
- 2-(2-methylbut-3-yn-2-yl)thiophene
- 2-(2-methylbut-3-yn-2-yl)pyrrole
Uniqueness
2-(2-methylbut-3-yn-2-yl)pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to benzene, thiophene, and pyrrole derivatives. This uniqueness makes it valuable in applications where specific electronic interactions are required, such as in coordination chemistry and catalysis.
Properties
CAS No. |
2228561-33-7 |
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Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(2-methylbut-3-yn-2-yl)pyridine |
InChI |
InChI=1S/C10H11N/c1-4-10(2,3)9-7-5-6-8-11-9/h1,5-8H,2-3H3 |
InChI Key |
IORICXGDTVBUHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)C1=CC=CC=N1 |
Purity |
95 |
Origin of Product |
United States |
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